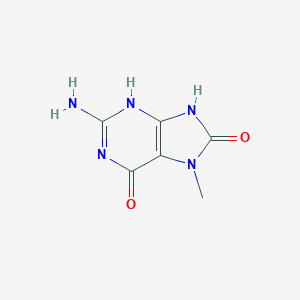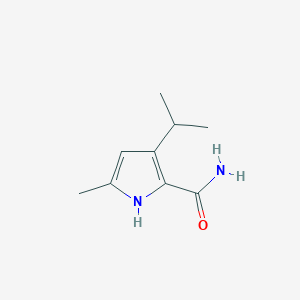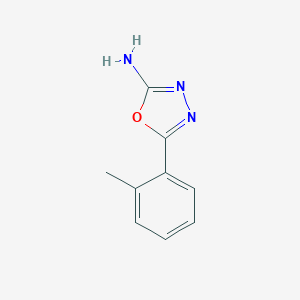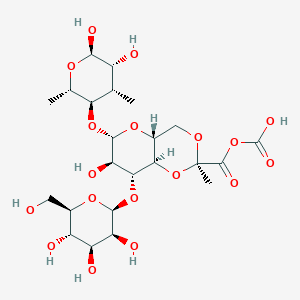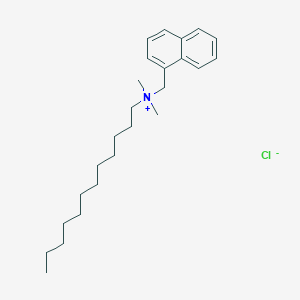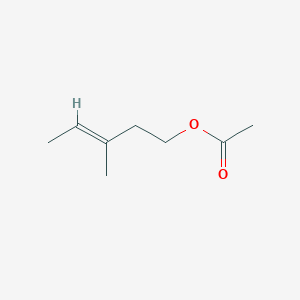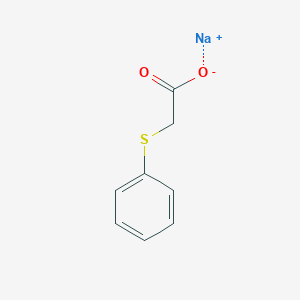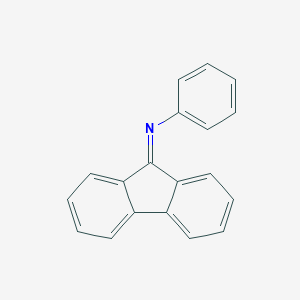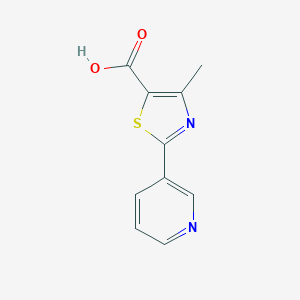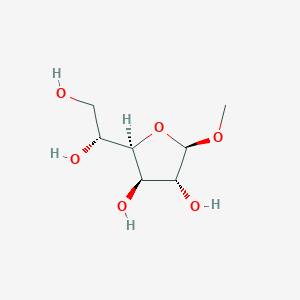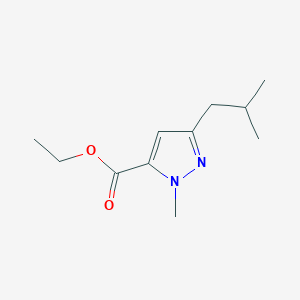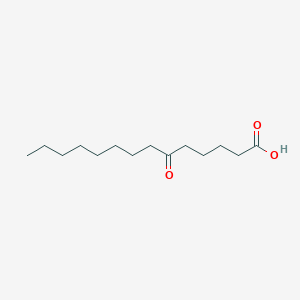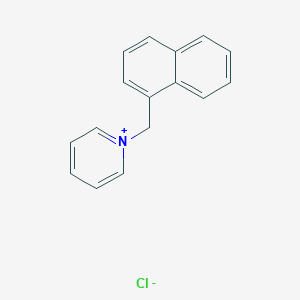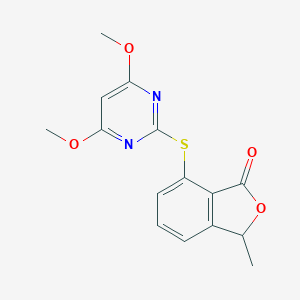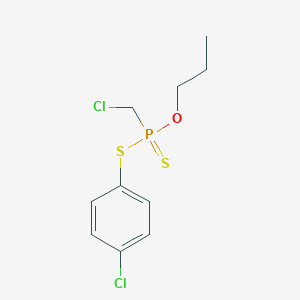
S-(4-Chlorophenyl) O-propyl (chloromethyl)phosphonodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-Chlorophenyl) O-propyl (chloromethyl)phosphonodithioate, commonly known as CPO, is a chemical compound that has been extensively studied for its various applications in scientific research. It is a member of the organophosphorus compound family and has been used as a pesticide, insecticide, and herbicide due to its potent activity against pests and weeds. However, due to its toxic nature, it has been banned in many countries for agricultural use. In
Wirkmechanismus
CPO acts as an acetylcholinesterase inhibitor, which means that it blocks the breakdown of the neurotransmitter acetylcholine in the brain and nervous system. This leads to an accumulation of acetylcholine, which can cause overstimulation of the nervous system and lead to a range of symptoms, including convulsions, respiratory failure, and death.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of CPO are well-documented. It has been shown to cause a range of symptoms, including tremors, seizures, respiratory failure, and death. It also affects the cardiovascular system, causing bradycardia, hypotension, and arrhythmias. In addition, CPO has been shown to have neurotoxic effects, causing damage to the central nervous system and leading to long-term neurological deficits.
Vorteile Und Einschränkungen Für Laborexperimente
CPO has several advantages as a tool for scientific research. It is a potent acetylcholinesterase inhibitor, which makes it a useful tool for studying the effects of organophosphorus compounds on the nervous system. It is also relatively easy to synthesize and purify, which makes it a cost-effective tool for research. However, due to its toxic nature, it can be difficult to work with, and precautions must be taken to ensure the safety of researchers.
Zukünftige Richtungen
There are several future directions for research on CPO. One area of interest is the development of new treatments for organophosphate poisoning. Another area of interest is the development of new pesticides and insecticides that are less toxic than current compounds. Finally, there is a need for further research into the long-term effects of CPO exposure on the nervous system and other organ systems. Overall, CPO remains an important tool for scientific research, and further research is needed to fully understand its potential applications.
Synthesemethoden
The synthesis of CPO involves the reaction of 4-chlorophenylmagnesium bromide with propylene oxide, followed by reaction with phosphorus pentasulfide and S-(4-Chlorophenyl) O-propyl (chloromethyl)phosphonodithioate methyl ether. The final product is then purified through recrystallization. This method yields a high-quality product with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
CPO has been extensively studied for its various applications in scientific research. It has been used as a tool to study the effects of organophosphorus compounds on the central nervous system, as well as a model compound for the development of new pesticides and insecticides. CPO has also been used to study the effects of organophosphate poisoning on the body and to develop treatments for such poisoning.
Eigenschaften
CAS-Nummer |
1713-98-0 |
|---|---|
Produktname |
S-(4-Chlorophenyl) O-propyl (chloromethyl)phosphonodithioate |
Molekularformel |
C10H13Cl2OPS2 |
Molekulargewicht |
315.2 g/mol |
IUPAC-Name |
chloromethyl-(4-chlorophenyl)sulfanyl-propoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H13Cl2OPS2/c1-2-7-13-14(15,8-11)16-10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3 |
InChI-Schlüssel |
SBZAUEKBWDRPRQ-UHFFFAOYSA-N |
SMILES |
CCCOP(=S)(CCl)SC1=CC=C(C=C1)Cl |
Kanonische SMILES |
CCCOP(=S)(CCl)SC1=CC=C(C=C1)Cl |
Synonyme |
Chloromethyldithiophosphonic acid=S-(4-chlorophenyl)=O-propyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



